Pracinostat metabolite M1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pracinostat metabolite M1 is a primary metabolite of Pracinostat, a potent histone deacetylase inhibitor. Pracinostat is known for its antitumor activity, particularly in hematologic malignancies such as acute myeloid leukemia. The metabolite M1 retains some of the pharmacological properties of the parent compound, contributing to its overall therapeutic effects .
準備方法
The synthesis of Pracinostat metabolite M1 involves several steps, starting from the parent compound Pracinostat. The synthetic route typically includes:
Hydroxylation: Introduction of a hydroxyl group to the parent compound.
N-dealkylation: Removal of alkyl groups from the nitrogen atoms.
Oxidation: Conversion of specific functional groups to their oxidized forms.
Industrial production methods for Pracinostat and its metabolites often involve large-scale organic synthesis techniques, utilizing high-purity reagents and controlled reaction conditions to ensure consistency and yield .
化学反応の分析
Pracinostat metabolite M1 undergoes various chemical reactions, including:
Oxidation: Commonly using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Employing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
Pracinostat metabolite M1 has several scientific research applications:
Chemistry: Used as a reference compound in the study of histone deacetylase inhibitors and their derivatives.
Biology: Investigated for its role in cellular processes such as gene expression regulation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating cancers, particularly hematologic malignancies.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
作用機序
The mechanism of action of Pracinostat metabolite M1 involves the inhibition of histone deacetylase enzymes. This inhibition leads to the accumulation of acetyl groups on histone proteins, resulting in an open chromatin structure and increased gene transcription. The metabolite induces cell cycle arrest and apoptosis in cancer cells by modulating the expression of genes involved in these processes .
類似化合物との比較
Pracinostat metabolite M1 can be compared with other histone deacetylase inhibitors such as:
Vorinostat: Another potent histone deacetylase inhibitor with similar pharmacological properties.
Panobinostat: Known for its efficacy in treating multiple myeloma.
Belinostat: Used in the treatment of peripheral T-cell lymphoma.
This compound is unique due to its specific metabolic pathway and the resulting pharmacokinetic properties, which contribute to its therapeutic potential .
特性
CAS番号 |
929017-34-5 |
---|---|
分子式 |
C18H26N4O2 |
分子量 |
330.4 g/mol |
IUPAC名 |
(E)-3-[2-butyl-1-[2-(ethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C18H26N4O2/c1-3-5-6-17-20-15-13-14(8-10-18(23)21-24)7-9-16(15)22(17)12-11-19-4-2/h7-10,13,19,24H,3-6,11-12H2,1-2H3,(H,21,23)/b10-8+ |
InChIキー |
ADLOOPCDYMHBCL-CSKARUKUSA-N |
異性体SMILES |
CCCCC1=NC2=C(N1CCNCC)C=CC(=C2)/C=C/C(=O)NO |
正規SMILES |
CCCCC1=NC2=C(N1CCNCC)C=CC(=C2)C=CC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。